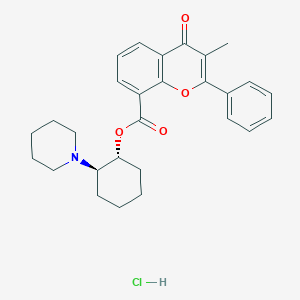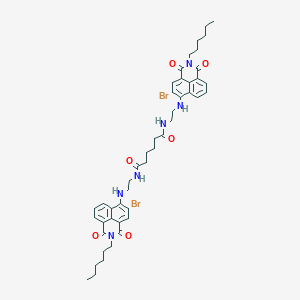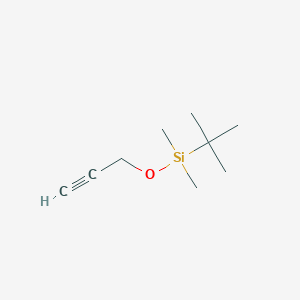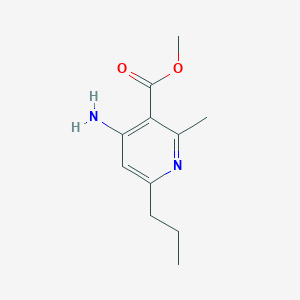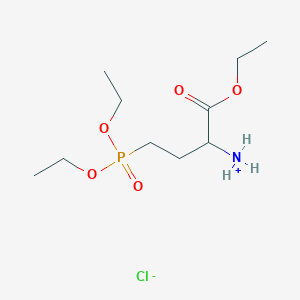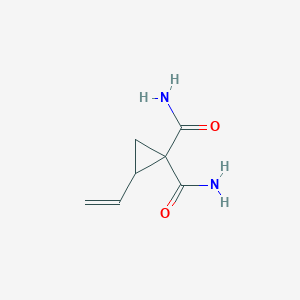
2-Ethenylcyclopropane-1,1-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenylcyclopropane-1,1-dicarboxamide (ECPC) is a cyclic amide compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. ECPC is a unique compound due to its cyclic structure, which allows for selective targeting of specific biological pathways.
Mécanisme D'action
The mechanism of action of 2-Ethenylcyclopropane-1,1-dicarboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. By inhibiting HDACs, this compound may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have low toxicity in normal cells, making it a potentially safe and effective treatment option.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Ethenylcyclopropane-1,1-dicarboxamide is its relatively simple synthesis method, which makes it a viable option for large-scale production. Additionally, its unique cyclic structure allows for selective targeting of specific biological pathways, making it a potentially effective treatment option for various diseases. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain applications.
Orientations Futures
There are several future directions for research on 2-Ethenylcyclopropane-1,1-dicarboxamide. One potential direction is to further investigate its anticancer properties and potential use in cancer treatment. Additionally, research could focus on the development of more soluble forms of this compound, which would increase its potential applications. Finally, research could investigate the potential use of this compound in combination with other drugs or therapies, which may enhance its effectiveness.
Méthodes De Synthèse
The synthesis of 2-Ethenylcyclopropane-1,1-dicarboxamide involves the reaction of ethyl acrylate and cyclopropane-1,1-dicarboxylic acid in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound. The synthesis of this compound is a relatively straightforward process, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-Ethenylcyclopropane-1,1-dicarboxamide has been shown to have potential applications in drug discovery and development. It has been found to have anticancer properties, with studies showing that it can inhibit the growth of various cancer cell lines. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
158665-21-5 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
2-ethenylcyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-2-4-3-7(4,5(8)10)6(9)11/h2,4H,1,3H2,(H2,8,10)(H2,9,11) |
Clé InChI |
SPTPBOBLPKJUHQ-UHFFFAOYSA-N |
SMILES |
C=CC1CC1(C(=O)N)C(=O)N |
SMILES canonique |
C=CC1CC1(C(=O)N)C(=O)N |
Synonymes |
1,1-Cyclopropanedicarboxamide,2-ethenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



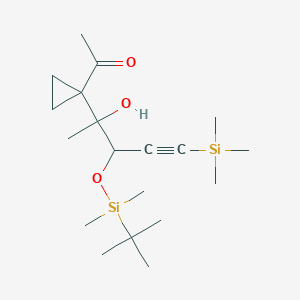
![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)



